molecular formula C12H11N5O2S2 B14002255 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide CAS No. 19271-00-2

4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide

Cat. No.: B14002255
CAS No.: 19271-00-2
M. Wt: 321.4 g/mol
InChI Key: DPQOHKIGAWCPSL-UHFFFAOYSA-N
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Description

4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O2S2 and a molecular weight of 321.37800. This compound is characterized by the presence of a benzenesulfonamide group attached to a purine derivative.

Preparation Methods

The synthesis of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of a purine derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of sulfonamide derivatives .

Scientific Research Applications

4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

For its anticancer properties, the compound targets carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and increased cancer cell apoptosis .

Comparison with Similar Compounds

4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:

    4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoic acid: This compound has a similar structure but with a benzoic acid group instead of a benzenesulfonamide group.

    Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.

The uniqueness of this compound lies in its combined sulfonamide and purine structure, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives .

Properties

CAS No.

19271-00-2

Molecular Formula

C12H11N5O2S2

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H11N5O2S2/c13-21(18,19)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)20/h1-4,6-7H,5H2,(H2,13,18,19)(H,14,15,20)

InChI Key

DPQOHKIGAWCPSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=S)S(=O)(=O)N

Origin of Product

United States

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